Ethylene Terephthalate Cyclic Trimer

Description

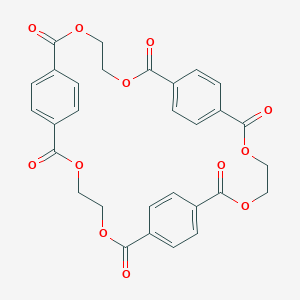

Structure

3D Structure

Properties

IUPAC Name |

3,6,13,16,23,26-hexaoxatetracyclo[26.2.2.28,11.218,21]hexatriaconta-1(31),8,10,18(34),19,21(33),28(32),29,35-nonaene-2,7,12,17,22,27-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O12/c31-25-19-1-2-20(4-3-19)26(32)38-15-16-40-28(34)22-9-11-24(12-10-22)30(36)42-18-17-41-29(35)23-7-5-21(6-8-23)27(33)39-14-13-37-25/h1-12H,13-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICRGUKQYYOPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017127 | |

| Record name | Ethylene Terephthalate Cyclic Trimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7441-32-9 | |

| Record name | Ethylene Terephthalate Cyclic Trimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of Ethylene Terephthalate Cyclic Trimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethylene (B1197577) terephthalate (B1205515) cyclic trimer is a small molecule that is frequently encountered as a byproduct during the industrial synthesis of polyethylene (B3416737) terephthalate (PET). While often considered an impurity, its unique cyclic structure and chemical properties have garnered interest in various research fields, including polymer chemistry, food science, and material science. Understanding the mechanism of its formation is crucial for controlling its presence in PET products and for exploring its potential applications. This technical guide provides a comprehensive overview of the synthesis mechanism of the ethylene terephthalate cyclic trimer, including detailed experimental protocols, quantitative data, and mechanistic pathways.

Core Synthesis Mechanism: Intramolecular Transesterification

The primary pathway for the formation of the this compound is through an intramolecular transesterification reaction, often referred to as a "backbiting" mechanism.[1] This reaction occurs during the polycondensation stage of PET synthesis, where linear oligoesters of ethylene terephthalate are present in the molten state at high temperatures.

The fundamental steps of this mechanism are:

-

Initiation : A hydroxyl end-group of a linear oligoester chain attacks the carbonyl carbon of an ester group within the same chain. This is often facilitated by a catalyst, such as an antimony compound.

-

Formation of a Tetrahedral Intermediate : The nucleophilic attack leads to the formation of a transient tetrahedral intermediate.

-

Ring Closure and Chain Scission : The tetrahedral intermediate collapses, leading to the cleavage of the linear chain and the formation of a cyclic ester. The original hydroxyl end-group becomes part of the newly formed ester bond in the cyclic molecule, and a new hydroxyl end-group is generated on the shortened linear chain.

The formation of the trimer, which consists of three ethylene terephthalate repeating units, is thermodynamically and kinetically favored over other cyclic oligomers.

Signaling Pathway of Intramolecular Transesterification

The following diagram illustrates the key steps in the catalyst-mediated intramolecular transesterification leading to the formation of the this compound.

Quantitative Data on Synthesis Parameters

The yield of the this compound is significantly influenced by several key parameters during PET synthesis. The following table summarizes the qualitative and quantitative impact of these factors.

| Parameter | Condition | Effect on Cyclic Trimer Yield | Quantitative Data/Remarks |

| Temperature | High (270-290 °C) | Increases | The rate of intramolecular transesterification is significantly accelerated at elevated temperatures.[1] |

| Low (<250 °C) | Decreases | Lower temperatures reduce the kinetic favorability of the backbiting reaction. | |

| Catalyst | Antimony Trioxide (Sb₂O₃) | Increases | Antimony compounds are effective transesterification catalysts and promote cyclic oligomer formation. |

| No Catalyst | Decreases | The uncatalyzed reaction is significantly slower. | |

| Pressure | Low (Vacuum) | Increases | Removal of ethylene glycol byproduct shifts the equilibrium towards polycondensation, but prolonged reaction times at high temperature can still favor cyclization. |

| High | Decreases | Higher pressure can suppress the removal of volatiles, potentially slowing the overall reaction but not specifically inhibiting cyclization. | |

| Reaction Time | Long | Increases | Extended exposure to high temperatures increases the probability of intramolecular transesterification.[1] |

| Short | Decreases | Shorter reaction times limit the extent of side reactions. |

Experimental Protocols

Protocol 1: Synthesis and Isolation of this compound (Adapted from PBT cyclic trimer synthesis)

This protocol is an adaptation of a reported synthesis for poly(butylene terephthalate) cyclic trimer and is expected to yield the ethylene terephthalate analogue.

Materials:

-

Terephthaloyl chloride

-

Ethylene glycol

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Synthesis of Bis(2-hydroxyethyl) Terephthalate:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve terephthaloyl chloride in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of excess ethylene glycol and pyridine in THF to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure.

-

Extract the residue with dichloromethane and wash successively with water, 1 M HCl, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain crude bis(2-hydroxyethyl) terephthalate.

-

-

Cyclization Reaction (High Dilution):

-

Prepare a high-dilution setup by simultaneously adding solutions of terephthaloyl chloride in chloroform and bis(2-hydroxyethyl) terephthalate with pyridine in chloroform to a large volume of chloroform with vigorous stirring over several hours.

-

The slow addition under high dilution favors intramolecular cyclization over intermolecular polymerization.

-

After the addition is complete, continue stirring the reaction mixture overnight at room temperature.

-

-

Work-up and Isolation:

-

Wash the reaction mixture with water, 1 M HCl, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a chloroform/ethyl acetate gradient to isolate the this compound.

-

Protocol 2: Analysis of this compound by UPLC-MS

This protocol outlines a general procedure for the identification and quantification of the cyclic trimer in a PET sample.

Materials:

-

PET sample (pellets, film, etc.)

-

Hexafluoroisopropanol (HFIP)

-

Dichloromethane

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid

Procedure:

-

Sample Preparation (Total Dissolution Method):

-

Weigh approximately 100 mg of the PET sample into a glass vial.

-

Add 2 mL of HFIP to dissolve the polymer. Gentle heating may be applied if necessary.

-

Once dissolved, add 8 mL of methanol to precipitate the polymer.

-

Centrifuge the mixture and collect the supernatant containing the soluble oligomers.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of ACN/water (1:1 v/v) for UPLC-MS analysis.

-

-

UPLC-MS Analysis:

-

UPLC System: A high-performance liquid chromatography system equipped with a C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the cyclic trimer.

-

Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Data Acquisition: Acquire data in full scan mode to detect the protonated molecule [M+H]⁺ of the cyclic trimer (expected m/z ≈ 577.1341).

-

Visualization of Experimental Workflow

The following diagram outlines the workflow for the analysis of the this compound from a PET sample.

References

Formation kinetics of PET cyclic trimer in polycondensation

An In-Depth Technical Guide on the Formation Kinetics of PET Cyclic Trimer in Polycondensation

Introduction

Poly(ethylene terephthalate) (PET) is a thermoplastic polymer of the polyester (B1180765) family, widely utilized in the manufacturing of fibers, films, and, most notably, packaging for food and beverages.[1] Its synthesis, typically through the polycondensation of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), is a complex process involving multiple equilibrium reactions.[2] During this process, in addition to the desired high molecular weight linear polymer, side reactions lead to the formation of low molecular weight oligomers.[1]

These oligomers, which constitute approximately 2-3% of the total polymer weight, are predominantly cyclic in nature.[3] The most significant of these is the cyclo-tris-ethylene terephthalate, commonly referred to as the PET cyclic trimer.[3][4] The presence of this cyclic trimer is undesirable as it can migrate from the PET matrix into packaged contents, particularly at elevated temperatures, posing potential health concerns and affecting material properties.[1][5] Understanding the kinetics of its formation is therefore critical for optimizing the PET production process to minimize its concentration.

This technical guide provides a comprehensive overview of the formation kinetics of the PET cyclic trimer, detailing the underlying reaction mechanisms, influential process parameters, and standard experimental protocols for its quantification.

Mechanism of Cyclic Trimer Formation

The formation of the PET cyclic trimer is an intramolecular cyclization reaction that occurs concurrently with the main intermolecular polycondensation reaction. An equilibrium exists between the linear PET chains and the formation of these cyclic oligomers.[4] Even PET that has been purified to be free of cyclic oligomers will regenerate them when melted until this equilibrium is re-established.[4]

The primary routes proposed for the formation of cyclic oligomers are:

-

Alcoholysis (Intramolecular Transesterification): This is considered the most feasible and dominant pathway.[6] It involves a terminal hydroxyl group of a linear PET chain attacking an ester linkage within the same chain (a "backbiting" reaction), cleaving off a cyclic oligomer.

-

Acidolysis: This mechanism involves a terminal carboxyl group attacking an ester linkage in the chain. It is considered more effective than ester-ester interchange but less significant than alcoholysis.[6]

-

Ester-Ester Interchange: This involves the reaction between two ester groups within the polymer chain and plays a minor role in cyclization.[6]

The dominant cyclic species formed is the trimer due to its high chemical and thermal stability.[4]

Kinetic Principles and Influencing Factors

The rate of cyclic trimer formation is governed by several key process parameters that influence the reaction equilibria.

-

Temperature: High temperatures increase reaction rates for both polycondensation and cyclization. Elevated temperatures particularly favor the formation of cyclic oligomers.[6] Migration studies used to determine diffusion coefficients have been performed at temperatures ranging from 115°C to 176°C.[5][7]

-

Degree of Polymerization (DP): The generation of cyclic oligomers becomes significant once the polymer chains reach a certain length. Studies have shown that cyclic oligomers begin to form at a DP of approximately 13-14.[2] Their concentration increases until an equilibrium is reached at a DP of about 40.[2]

-

Catalyst: Catalysts are essential for achieving a high molecular weight polymer in a reasonable timeframe. Common catalysts include antimony compounds (e.g., antimony oxide) and titanium compounds (e.g., tetrabutoxytitanium).[8] While these catalysts primarily target the main polycondensation reaction, they also influence the kinetics of side reactions, including cyclization.

-

Pressure: The polycondensation reaction is typically carried out under high vacuum. This helps to remove the ethylene glycol byproduct, shifting the main reaction equilibrium towards the formation of a high molecular weight polymer.[9] By facilitating the removal of volatiles, vacuum conditions indirectly favor the linear polymer over the formation of cyclic species.

Experimental Methodologies

The study of PET cyclic trimer kinetics involves precise experimental protocols for both triggering the reaction under controlled conditions and quantifying the resulting products.

Kinetic Study of Cyclic Trimer Re-formation

This protocol is designed to study the thermodynamics of cyclic oligomer formation from a purified polymer melt.[4]

-

Preparation of Cyclic-Oligomer-Free PET (COFP):

-

Dissolve virgin PET pellets in a suitable solvent (e.g., nitrobenzene) at an elevated temperature.

-

Precipitate the polymer by adding a non-solvent (e.g., methanol).

-

Filter and wash the precipitated polymer extensively with the non-solvent to remove all soluble oligomers.

-

Dry the resulting COFP under vacuum to remove residual solvents.

-

-

Melt Processing:

-

Place the purified COFP in a reaction vessel under a nitrogen atmosphere.

-

Heat the polymer to the desired melt temperature (e.g., 270-290°C).

-

Extract samples from the melt at regular time intervals.

-

-

Analysis:

-

Analyze each extracted sample for its cyclic oligomer content using the quantification methods described below.

-

Plot the concentration of the cyclic trimer as a function of time to determine the rate of formation and the point at which equilibrium is reached.

-

Quantification of PET Cyclic Trimer

The standard method for the accurate quantification of PET cyclic trimer is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[2][10]

-

Sample Preparation:

-

Solvent Extraction: Weigh a known amount of PET material (pellets, film, or powder). Extract the oligomers by refluxing with a suitable solvent such as chloroform, dichloromethane, or acetone.

-

Total Dissolution: For a complete analysis of oligomer content, dissolve the PET sample entirely in a solvent like a phenol/tetrachloroethane mixture or trifluoroacetic acid, followed by precipitation of the polymer with a non-solvent.[11]

-

Filter the extract or the supernatant and evaporate the solvent. Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile) for analysis.

-

-

UHPLC-qTOF-MS Analysis:

-

Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is used for separation.[12]

-

Column: A reverse-phase C18 column (e.g., Waters BEH C18, 150 × 2.1 mm, 1.7 µm) is typically employed.[12][13]

-

Mobile Phase: A gradient elution is performed using a mixture of water (A) and acetonitrile (B52724) (B), often with a small amount of formic acid (0.1%) in both phases.[12]

-

Detection: A Quadrupole Time-of-Flight Mass Spectrometer (qTOF-MS) operated in positive ionization mode with an electrospray ionization (ESI) source provides high sensitivity and mass accuracy for identification and quantification.[11][12]

-

Quantification: Calibration curves are constructed using certified analytical standards of the PET cyclic trimer.[14]

-

Quantitative Kinetic and Thermodynamic Data

While specific rate constants for the cyclization reaction are not widely published, various studies provide quantitative data on oligomer concentrations and related kinetic parameters.

Table 1: Typical Concentration and Composition of Oligomers in PET

| Parameter | Value | Reference |

|---|---|---|

| Total Oligomer Content | 1.8% - 4.1% (by weight) | [4][7] |

| Proportion of Cyclic Oligomers | > 80% of total oligomers | [4][7] |

| Proportion of Cyclic Trimer | 60% - 99% of cyclic oligomers |[4][7] |

Table 2: Kinetic Parameters for Related PET Reactions

| Parameter | Reaction | Value | Conditions | Reference |

|---|

| Activation Energy (Ea) | Solid-State Polymerization (SSP) | 23.6 kcal/mol | 200-230°C |[9][15] |

Note: The activation energy for SSP reflects the overall chain-extension reaction, not specifically the cyclic trimer formation side reaction.

Table 3: Experimentally Determined Diffusion Coefficients of PET Cyclic Trimer

| Temperature (°C) | Food Simulant | Diffusion Coefficient (D) | Reference |

|---|---|---|---|

| 115 | Corn Oil | Calculated from migration data | [5][7] |

| 146 | Corn Oil | Calculated from migration data | [5][7] |

| 176 | Corn Oil | Calculated from migration data | [5][7] |

| 80 | 50% Ethanol | Determined from kinetic study |[16] |

Conclusion

The formation of the PET cyclic trimer is an inherent side reaction during polycondensation, governed by a complex interplay of thermodynamic and kinetic factors. The dominant mechanism is an intramolecular alcoholysis reaction, which exists in equilibrium with the linear polymer. Key process variables, including temperature, catalyst type, and the degree of polymerization, significantly influence the rate of its formation. Minimizing the concentration of this undesirable byproduct requires careful control of these parameters to favor the main chain-growth reaction.

Standardized analytical protocols, primarily based on UHPLC-MS, allow for the precise quantification of the cyclic trimer, enabling researchers and manufacturers to assess the impact of process modifications. While considerable data exists on the concentration and migration of these oligomers, further research is needed to determine the specific rate constants and activation energies for the cyclization reaction under various industrial catalytic systems. Such data would allow for more accurate kinetic modeling and process optimization to produce PET with enhanced purity and safety.

References

- 1. US6392005B1 - Manufacturing method for decreasing the cyclic oligomer content in polyester - Google Patents [patents.google.com]

- 2. inha.elsevierpure.com [inha.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of polyethylene terephthalate cyclic trimer migration from microwave food packaging using temperature-time profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of PET cyclic and linear oligomers in teabags by a validated LC-MS method - In silico toxicity assessment and consumer's exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Migrant Cyclic PET Oligomers in Olive Oil and Food Simulants Using UHPLC-qTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of PBT and PET cyclic oligomers in extracts of coffee capsules and food simulants by a HPLC-UV/FLD method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reaction kinetics for solid‐state polymerization of poly(ethylene terephthalate) | Semantic Scholar [semanticscholar.org]

- 16. pure.uva.nl [pure.uva.nl]

Isolating Purity: A Technical Guide to the Extraction and Purification of Ethylene Terephthalate Cyclic Trimer from PET

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating and purifying ethylene (B1197577) terephthalate (B1205515) cyclic trimer (CT) from polyethylene (B3416737) terephthalate (PET). This document details various extraction and purification protocols, presents quantitative data for comparison, and includes visual workflows to elucidate the experimental processes.

Introduction

Polyethylene terephthalate (PET) is a widely utilized polymer in packaging and textiles. During its polycondensation manufacturing process and subsequent recycling, the formation of low molecular weight oligomers is inevitable. Among these, the ethylene terephthalate cyclic trimer is a significant component.[1][2] The presence of this cyclic trimer can influence the physicochemical properties of PET and is of considerable interest in studies related to food contact materials and the development of novel materials. This guide focuses on the principal techniques for the extraction and purification of this specific cyclic oligomer.

Experimental Protocols

Extraction of Cyclic Trimer from PET

The initial step in isolating the cyclic trimer involves its extraction from the bulk PET polymer matrix. Several methods have been developed, each with distinct advantages in terms of speed, efficiency, and solvent usage.

A straightforward and widely used method for extracting oligomers from PET is solvent extraction.[3]

-

Protocol:

-

Reduce the size of the PET material by grinding or cutting it into small flakes or a powder to increase the surface area for extraction.

-

Suspend the PET material in a suitable solvent (e.g., dichloromethane (B109758), ethanol, or 1,4-dioxane).[1][4]

-

Agitate the mixture at a controlled temperature for a specified duration. For instance, extraction with dichloromethane can be performed at 40°C for 24 hours.[5]

-

Separate the solvent containing the dissolved oligomers from the PET material by filtration.

-

Evaporate the solvent to obtain the crude oligomer extract.

-

Soxhlet extraction is a classical and exhaustive method for solid-liquid extractions, ensuring a thorough removal of the target compounds.[6]

-

Protocol:

-

Place the ground or powdered PET sample into a thimble within the main chamber of the Soxhlet extractor.

-

Fill the distillation flask with a suitable solvent, such as n-hexane or ethanol.[7]

-

Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and condenses in a condenser.

-

The condensed solvent drips into the thimble containing the PET sample, gradually filling it.

-

Once the solvent reaches the top of a siphon arm, it is siphoned back into the distillation flask, carrying the extracted oligomers with it.

-

This process is repeated for a set number of cycles (a minimum of 16-72 cycles, often taking 6-8 hours or more) to ensure complete extraction.[8]

-

After extraction, the solvent in the distillation flask is evaporated to yield the crude oligomer extract.

-

MAE is a more rapid alternative to traditional solvent extraction methods, utilizing microwave energy to heat the solvent and accelerate the extraction process.[9][10]

-

Protocol:

-

Place the PET sample and a suitable solvent in a microwave-transparent vessel.

-

Seal the vessel and place it in a microwave extractor.

-

Apply microwave energy at a controlled power (e.g., 350 W) and for a specific duration (e.g., 0.5 - 2 minutes).[11][12]

-

After extraction, allow the vessel to cool before filtering the solvent to separate the extract from the PET material.

-

Evaporate the solvent to obtain the crude oligomer extract.

-

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. This method is advantageous due to the tunable solvating power of supercritical fluids and the ease of solvent removal.

-

Protocol:

-

Place the ground PET sample into an extraction vessel.

-

Pressurize and heat carbon dioxide beyond its critical point (31°C and 74 bar) to bring it to a supercritical state.[13]

-

Pass the supercritical CO2 through the extraction vessel containing the PET sample. Extraction conditions can range from 100 to 500 bar and 35 to 80°C.[13][14]

-

The supercritical fluid containing the dissolved oligomers is then passed into a separator.

-

In the separator, the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted oligomers to precipitate.

-

The gaseous CO2 can be recycled, and the precipitated oligomers are collected.

-

Purification of this compound

The crude extract obtained from any of the above methods is a mixture of various oligomers. Further purification is necessary to isolate the cyclic trimer.

Preparative HPLC is a powerful technique for isolating specific compounds from a mixture with high purity.[15][16]

-

Protocol:

-

Dissolve the crude oligomer extract in a suitable solvent.

-

Inject the dissolved extract into a preparative HPLC system.

-

Utilize a suitable stationary phase, such as a C18 column.[17]

-

Employ a mobile phase gradient, for example, a mixture of acetonitrile (B52724) and water, to separate the different oligomers.[17]

-

Monitor the elution of the compounds using a UV detector.

-

Collect the fraction corresponding to the this compound based on its retention time.

-

Evaporate the solvent from the collected fraction to obtain the purified cyclic trimer.

-

Recrystallization is a classic purification technique for solid compounds based on differences in solubility.[18]

-

Protocol:

-

Select a suitable solvent or solvent system in which the cyclic trimer is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Common solvent systems include ethanol/water or hexane/ethyl acetate (B1210297) mixtures.[10][19]

-

Dissolve the crude oligomer extract in a minimal amount of the hot solvent to form a saturated solution.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of the cyclic trimer decreases, leading to the formation of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals to remove any residual solvent.

-

Data Presentation

The efficiency of different extraction and purification methods can be compared based on the yield and purity of the isolated this compound.

| Extraction Method | Typical Solvents/Conditions | Reported Yield/Concentration | Purity of Extract | Reference |

| Solvent Extraction | Dichloromethane, 40°C, 24h | Oligomer concentration in extract can be >10 times lower than total dissolution | Mixture of oligomers | [5] |

| Soxhlet Extraction | n-hexane, ethanol; 6-8 hours | Generally high for exhaustive extraction | Mixture of oligomers | [7][8] |

| Microwave-Assisted | Ethanol, acetone; 350W, 0.5-2 min | Rapid extraction | Mixture of oligomers | [9][11][12] |

| Supercritical Fluid | CO2; 100-500 bar, 35-80°C | High, with easy solvent removal | Mixture of oligomers | [13][14] |

| Total Dissolution | Hexafluoroisopropanol/Methanol | Highest oligomer concentration | Mixture of oligomers | [5] |

| Purification Method | Typical Conditions | Reported Purity | Reference |

| Preparative HPLC | C18 column, Acetonitrile/Water mobile phase | >95% | [17][20] |

| Recrystallization | Ethanol/Water, Hexane/Ethyl Acetate | Can be high depending on impurities | [10][19] |

Mandatory Visualization

Caption: Overall workflow for the isolation and purification of this compound.

Caption: Detailed workflow of the Soxhlet extraction process.

Caption: Comparative pathways for the purification of the cyclic trimer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. STINER CSIR-NEIST [neist.res.in]

- 4. mdpi.com [mdpi.com]

- 5. zaguan.unizar.es [zaguan.unizar.es]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Extraction of Oligomers From Poly(ethylene terephthalate) by Microwave-assisted Extraction - Analytical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. mdpi.com [mdpi.com]

- 12. Ultrafast 99% Polyethylene terephthalate depolymerization into value added monomers using sequential glycolysis-hydrolysis under microwave irradiation - Arabian Journal of Chemistry [arabjchem.org]

- 13. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]

- 14. EXTRACTION THROUGH SUPERCRYTIC CO2 | Office for the Transfer of Research Results [ucm.es]

- 15. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 16. warwick.ac.uk [warwick.ac.uk]

- 17. ijcpa.in [ijcpa.in]

- 18. mt.com [mt.com]

- 19. reddit.com [reddit.com]

- 20. Analysis of Migrant Cyclic PET Oligomers in Olive Oil and Food Simulants Using UHPLC-qTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic characterization of ethylene terephthalate cyclic trimer (NMR, FTIR, MS)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization of ethylene (B1197577) terephthalate (B1205515) cyclic trimer, a known byproduct in the synthesis of polyethylene (B3416737) terephthalate (PET). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data and experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) analysis.

Introduction

Ethylene terephthalate cyclic trimer is a small molecule consisting of three repeating units of ethylene terephthalate linked in a cyclic structure. Its presence in PET materials is of interest due to its potential to migrate into food and beverages, necessitating accurate and reliable analytical methods for its identification and quantification. This guide outlines the key spectroscopic signatures of the cyclic trimer, providing a foundational resource for its characterization.

Chemical Structure

The chemical structure of the this compound is fundamental to understanding its spectroscopic properties.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR, FTIR, and MS analyses of the this compound.

NMR Spectroscopy

Table 1: ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 8.13 | Singlet | Aromatic Protons |

| ¹H | 4.79 | Singlet | Ethylene Protons (-O-CH₂-CH₂-O-) |

| ¹³C | 167.10 | - | Carbonyl Carbon (C=O) |

| ¹³C | 133.48 | - | Quaternary Aromatic Carbon |

| ¹³C | 130.12 | - | Aromatic Carbon (C-H) |

| ¹³C | 63.50 | - | Ethylene Carbon (-O-CH₂-CH₂-O-) |

Note: NMR spectra are typically recorded in a mixture of deuterated chloroform (B151607) (CDCl₃) and trifluoroacetic acid (TFA).

FTIR Spectroscopy

Table 2: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1720 | C=O Stretch | Ester |

| ~1245 | C-C-O Stretch | Ester |

| ~1100 | O-C-C Stretch | Ester |

| ~725 | C-H Out-of-plane Bend | Aromatic Ring |

Mass Spectrometry

Table 3: Key Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₃₀H₂₄O₁₂ |

| Molecular Weight | 576.50 g/mol |

| CAS Number | 7441-32-9 |

| Protonated Molecule ([M+H]⁺) | m/z 577.1341 |

| Common Fragment Ions | m/z 149.0238, 193.049, 341.065, 385.0932 |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent mixture, typically chloroform-d (B32938) (CDCl₃) with a small amount of trifluoroacetic acid (TFA) to aid solubility. Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz instrument.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters, typically involving 16 scans with an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a relaxation delay of 2-5 seconds are typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to an internal standard such as tetramethylsilane (B1202638) (TMS) or the residual solvent peak.

FTIR Spectroscopy Protocol

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. No further sample preparation is typically required.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

-

Collect the sample spectrum. A typical measurement involves co-adding 32 scans at a spectral resolution of 4 cm⁻¹.

-

-

Data Processing: Process the collected spectrum by applying an ATR correction algorithm and a baseline correction to obtain a clean absorbance spectrum.

Mass Spectrometry Protocol (UPLC-MS-QTOF)

Dissolving the Undesirable: A Deep Dive into the Solubility of Ethylene Terephthalate Cyclic Trimer

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of ethylene (B1197577) terephthalate (B1205515) cyclic trimer (cET), a common impurity in polyethylene (B3416737) terephthalate (PET) production. Aimed at researchers, scientists, and professionals in drug development and polymer science, this document synthesizes available data on cET solubility in various organic solvents, outlines detailed experimental protocols for its quantification, and illustrates the key factors influencing its dissolution.

The presence of cET can adversely affect the processing and performance of PET materials. Understanding its solubility is crucial for developing effective purification methods and for analytical procedures requiring the dissolution of PET samples. This guide addresses the significant challenge posed by the low solubility of cET in most common organic solvents, necessitating the use of strong, halogenated solvents for effective dissolution.

Quantitative Solubility Data

Precise quantitative data on the solubility of ethylene terephthalate cyclic trimer at various temperatures is scarce in publicly available literature. However, based on numerous studies on PET oligomer extraction and analysis, a qualitative and semi-quantitative understanding can be established. The following table summarizes the solubility of cET in a range of organic solvents based on descriptive classifications from scientific literature.

| Solvent | Chemical Formula | Solubility Classification | Notes |

| Hexafluoroisopropanol (HFIP) | C₃H₂F₆O | High | Considered one of the most effective solvents for dissolving PET and its oligomers at room temperature.[1] |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | High | A strong acid that readily dissolves PET and its cyclic oligomers. Often used in combination with other solvents.[2][3][4] |

| Dichloromethane (DCM) / Methylene Chloride | CH₂Cl₂ | Low (as a single solvent) | Frequently used in combination with strong acids like TFA to facilitate the dissolution of PET oligomers.[2][5] |

| Chloroform | CHCl₃ | Low | Similar to DCM, its efficacy is significantly enhanced when used in mixtures, such as with TFA.[1] |

| Dimethylformamide (DMF) | C₃H₇NO | Very Low / Insoluble | Generally not an effective solvent for cET. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Very Low / Insoluble | Not considered a primary solvent for cET dissolution. |

| Acetone | C₃H₆O | Insoluble | Ineffective in dissolving cET. |

| Ethanol | C₂H₆O | Insoluble | Used as a non-solvent for precipitating PET after dissolution in stronger solvents.[6][7] |

| Methanol | CH₄O | Insoluble | Commonly used as an anti-solvent to precipitate PET and isolate oligomers in the supernatant.[8] |

| Water | H₂O | Insoluble | cET is highly insoluble in aqueous solutions.[9] |

Experimental Protocols

Accurate determination of cET solubility requires robust experimental protocols. The following sections detail methodologies for sample preparation, dissolution, and quantification based on established analytical techniques.

Sample Preparation and Dissolution for Solubility Determination

This protocol outlines the steps for preparing a saturated solution of cET in a given solvent to determine its solubility.

-

Material Preparation : Obtain a purified sample of this compound. The solvent to be tested should be of high purity (e.g., HPLC grade).

-

Equilibrium Method :

-

Add an excess amount of the cET solid to a known volume of the solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

-

Sample Collection : Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the sediment. A syringe with a filter (e.g., 0.22 µm PTFE) is recommended to remove any fine, undissolved particles.

Quantification of Dissolved this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of the dissolved cET from the saturated solution.

-

Instrumentation : A High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector is typically used.[10]

-

Chromatographic Conditions :

-

Column : A reverse-phase C18 column is commonly employed.[5][11]

-

Mobile Phase : A gradient elution using a mixture of acetonitrile (B52724) and water (often with a small amount of formic acid) is typical.[7]

-

Flow Rate : A flow rate of around 1.0 mL/min is generally used.[5]

-

Detection : UV detection at a wavelength of 254 nm is suitable for the aromatic rings in the cET structure.[5]

-

Column Temperature : The column is often maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[1][7]

-

-

Calibration :

-

Prepare a series of standard solutions of cET with known concentrations in the same solvent used for the solubility test.

-

Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

-

Sample Analysis :

-

Inject a known volume of the filtered supernatant from the solubility experiment into the HPLC system.

-

Determine the peak area corresponding to the cET.

-

Use the calibration curve to calculate the concentration of cET in the sample. The solubility can then be expressed in units such as g/L or mol/L.

-

Advanced Quantification using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS-QTOF)

For higher sensitivity and selectivity, especially in complex matrices, UPLC coupled with a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer is an effective technique.[6][8][12]

-

Instrumentation : A UPLC system coupled to a QTOF mass spectrometer.

-

UPLC Conditions : Similar to HPLC, a C18 column is used, but with smaller particle sizes for higher resolution. The gradient elution and flow rates are optimized for the UPLC system.

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electrospray ionization (ESI) in positive mode is typically used.

-

Data Acquisition : Data is acquired in full-scan mode to detect the molecular ions of the cyclic trimer and in MS/MS mode for structural confirmation.

-

-

Quantification : Quantification is performed by creating a calibration curve using standard solutions and measuring the response of the specific molecular ion of the cyclic trimer.

Factors Influencing Solubility

The dissolution of this compound is a complex process governed by several interconnected factors. The following diagram illustrates these relationships.

Caption: Logical relationship of factors affecting cET solubility.

Experimental Workflow for Solubility Determination

The process of determining the solubility of the cyclic trimer involves a series of sequential steps, from sample preparation to final data analysis.

Caption: Workflow for determining cET solubility experimentally.

References

- 1. mdpi.com [mdpi.com]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of PBT and PET cyclic oligomers in extracts of coffee capsules and food simulants by a HPLC-UV/FLD method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zaguan.unizar.es [zaguan.unizar.es]

- 9. researchgate.net [researchgate.net]

- 10. shimadzu.com [shimadzu.com]

- 11. Analysis of Migrant Cyclic PET Oligomers in Olive Oil and Food Simulants Using UHPLC-qTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of oligomers in virgin and recycled polyethylene terephthalate (PET) samples by UPLC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Thermal Properties of Ethylene Terephthalate Cyclic Trimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of ethylene (B1197577) terephthalate (B1205515) cyclic trimer (ETCT), a molecule of significant interest in materials science and for professionals in fields where polymer stability and degradation are critical. This document summarizes key quantitative data, details experimental methodologies, and presents a visual workflow for thermal analysis.

Core Thermal Properties

Ethylene terephthalate cyclic trimer is a stable molecule with distinct thermal characteristics. Unlike its polymer counterpart, polyethylene (B3416737) terephthalate (PET), the cyclic trimer exhibits melting and decomposition behaviors typical of a pure crystalline compound.

Data Summary

The thermal properties of this compound are summarized in the table below. It is important to note that some properties, such as the melting point, can vary depending on the purity of the sample and the experimental conditions.

| Thermal Property | Value | Notes |

| Melting Point (Tm) | 155 °C | From Differential Scanning Calorimetry (DSC) of purified cyclic trimer.[1] This value is significantly lower than the often-cited general value of >300 °C for mixed PET oligomers. |

| Heat of Fusion (ΔHf) | Data not readily available in cited literature. | This value represents the energy required to melt the crystalline structure. |

| Glass Transition (Tg) | Not reported in the literature for the isolated trimer. | As a small, crystalline molecule, a distinct glass transition is not expected. |

| Decomposition Temperature | Onset ~330-370 °C | Based on Thermogravimetric Analysis (TGA) of similar cyclic oligomers (polyethylene furanoate).[2] Specific data for purified ETCT is limited. |

Experimental Protocols

The characterization of the thermal properties of this compound relies on standard thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and heat of fusion of the cyclic trimer. A typical experimental protocol involves the following steps:

-

Sample Preparation: A small, accurately weighed sample of the purified this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: A Differential Scanning Calorimeter is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[1]

-

Thermal Program: The sample is subjected to a controlled temperature program. A common method includes:

-

An initial heating ramp from ambient temperature (e.g., -20 °C) to a temperature above the melting point (e.g., 300 °C) at a constant heating rate (e.g., 30 °C/min).[1]

-

A cooling cycle back to the initial temperature at the same rate.[1]

-

A second heating ramp under the same conditions to observe the thermal behavior after a controlled thermal history.[1]

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic melting event on the DSC thermogram. The heat of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the cyclic trimer. The general procedure is as follows:

-

Sample Preparation: A small, accurately weighed sample of the cyclic trimer is placed in a TGA sample pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA furnace is purged with an inert atmosphere (e.g., nitrogen) to study thermal decomposition without oxidation.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) over a wide temperature range (e.g., from ambient to 600 °C or higher) to ensure complete decomposition.

-

Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. Key parameters determined from the curve include:

-

Onset Decomposition Temperature: The temperature at which significant weight loss begins.

-

Peak Decomposition Temperature: The temperature at which the rate of weight loss is maximum (determined from the derivative of the TGA curve, DTG).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis of ETCT.

References

Unveiling the Geometry of a PET Precursor: A Technical Guide to the Crystalline Structure of Ethylene Terephthalate Cyclic Trimer

For Immediate Release

This technical guide provides a comprehensive examination of the crystalline structure of the ethylene (B1197577) terephthalate (B1205515) cyclic trimer, a notable small molecule formed during the industrial synthesis of polyethylene (B3416737) terephthalate (PET). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth crystallographic data, detailed experimental methodologies, and visual representations of analytical workflows.

Introduction

The ethylene terephthalate cyclic trimer, with the chemical formula C₃₀H₂₄O₁₂, is a significant byproduct in the polycondensation process of PET manufacturing.[1] Its presence can influence the final properties of the polymer. Understanding its precise three-dimensional structure is crucial for controlling its formation and for potential applications in various scientific fields. This guide focuses on the well-characterized monoclinic crystal form (Form A) of the cyclic trimer.

Crystalline Structure and Properties

The crystalline structure of the this compound (Form A) was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle.

Crystallographic Data

The fundamental crystallographic data for the this compound (Form A) are summarized in the table below. This information provides the precise dimensions and symmetry of the unit cell, the smallest repeating unit of the crystal lattice.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| Unit Cell Dimensions | |

| a | 17.101(4) Å |

| b | 19.695(5) Å |

| c | 8.360(2) Å |

| β | 96.47(2)° |

| Volume (V) | 2798(1) ų |

| Molecules per Unit Cell (Z) | 4 |

| Density (calculated) | 1.365 Mg m⁻³ |

| Density (measured) | 1.375(2) Mg m⁻³ |

| R-factor | 0.034 |

Data sourced from Hasek, J., et al. (1980). The structure of the cyclic trimer of poly(ethylene terephthalate). Acta Crystallographica Section B, 36(11), 2698-2702.[2]

Molecular and Packing Structure

The molecular structure reveals that the double bonds of the ester groups in the cyclic trimer cross one another, forming parallel rows.[2] Notably, two of the carbonyl groups exhibit significant deviation from the plane of the benzene (B151609) ring, which has been correlated with irregularities observed in its infrared spectra.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and validation of scientific findings. This section outlines the key experimental procedures for the synthesis, purification, and structural determination of the this compound.

Synthesis and Purification

The this compound is not typically synthesized directly but is formed as a byproduct during the polycondensation of ethylene glycol and terephthalic acid (or dimethyl terephthalate) to produce PET.[1] The primary mechanism for its formation is an intramolecular transesterification reaction, often referred to as a "backbiting" reaction, which is favored at the high temperatures of the polymer melt.[1]

Protocol for Extraction and Purification:

-

Extraction: The cyclic trimer can be extracted from PET resin using a suitable solvent such as methanol.[2]

-

Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the extracted trimer in a solvent like ethyl acetate.[2] This process yields the stable "Form A" crystals.[2]

Synthesis and Purification Workflow

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Representative Protocol for SC-XRD Analysis:

-

Crystal Mounting: A suitable single crystal of the this compound is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of reflections at different angles.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods.

-

Structure Refinement: The atomic model is refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.[2] This refinement process yields the final atomic coordinates, bond lengths, and bond angles.

Single-Crystal X-ray Diffraction Workflow

Conclusion

This technical guide has provided a detailed overview of the crystalline structure of the this compound. The presented crystallographic data, derived from single-crystal X-ray diffraction, offers a precise model of its solid-state conformation. The outlined experimental protocols for synthesis, purification, and structural analysis serve as a valuable resource for researchers in the field. A thorough understanding of this cyclic compound is not only academically significant but also holds practical importance for the optimization of PET production and the exploration of novel applications for this unique molecule.

References

Byproducts of polyethylene terephthalate synthesis

An In-Depth Technical Guide on the Byproducts of Polyethylene (B3416737) Terephthalate (B1205515) (PET) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the byproducts generated during the synthesis of polyethylene terephthalate (PET). It covers their formation pathways, typical concentrations, and the analytical methodologies used for their identification and quantification.

Introduction

Polyethylene terephthalate (PET) is a widely used thermoplastic polymer, valued for its excellent mechanical and thermal properties. Its synthesis, primarily through the esterification of terephthalic acid (TPA) with ethylene (B1197577) glycol (EG) or the transesterification of dimethyl terephthalate (DMT) with EG, is a complex process that inevitably leads to the formation of various byproducts. These byproducts can influence the polymer's properties and may be of concern in applications such as food and beverage packaging and medical devices. This guide details the major and minor byproducts of PET synthesis, providing quantitative data and outlining the experimental protocols for their analysis.

Byproduct Formation Pathways

The synthesis of PET involves two main stages: esterification (or transesterification) to form the monomer bis(2-hydroxyethyl) terephthalate (BHET), followed by polycondensation. Byproducts can be formed at both stages through side reactions and incomplete reactions.

Quantitative Data on Byproducts

The following tables summarize the quantitative data for the major and minor byproducts of PET synthesis.

Table 1: Quantitative Data on Major Byproducts of PET Synthesis

| Byproduct | Formation Pathway | Typical Concentration Range | Analytical Method |

| Diethylene Glycol (DEG) | Side reaction of ethylene glycol | 1-3 mol%[1] | GC, HPLC-MS |

| Acetaldehyde (AA) | Thermal degradation of the polymer | Resin: <1-4 ppm, Preforms: 3-8 ppm[2][3][4] | Headspace GC-FID, GC-MS |

| Cyclic Oligomers | Incomplete polymerization, degradation | 0.8-3.4% (total oligomers)[5] | HPLC-DAD/ESI-MS |

Table 2: Quantitative Data on Minor Byproducts of PET Synthesis

| Byproduct | Formation Pathway | Typical Concentration Range | Analytical Method |

| Linear Oligomers | Incomplete polymerization, degradation | Variable, generally lower than cyclic oligomers[5] | HPLC-DAD/ESI-MS |

| Carboxylic Acid End Groups | Incomplete esterification, degradation | Variable | Titration, NMR |

| Vinyl End Groups | Thermal degradation | Variable | NMR, IR Spectroscopy |

| Dioxane | Side reaction from DEG | Trace amounts | GC-MS |

| 2-Methyl-1,3-dioxolane | Reaction involving acetaldehyde and EG | Trace amounts | GC-MS |

Experimental Protocols

Accurate identification and quantification of byproducts are crucial for quality control and regulatory compliance. The following sections detail the methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Acetaldehyde Analysis

Principle: This method is used for the quantification of volatile and semi-volatile organic compounds. Headspace GC-MS is particularly effective for analyzing residual acetaldehyde in the solid PET matrix.

Methodology:

-

Sample Preparation: A known weight of PET sample (resin, ground preform, or bottle) is placed in a sealed headspace vial.[6] No solvent is required.

-

Equilibration: The vial is heated to a specific temperature (e.g., 150-200°C) for a set time (e.g., 60 minutes) to allow the volatile byproducts to partition into the headspace.[6]

-

Injection: A sample of the headspace gas is automatically injected into the GC-MS system.

-

Chromatographic Separation: The components of the gas sample are separated on a capillary column (e.g., a polar wax column).[1][7]

-

Mass Spectrometric Detection: The separated components are ionized and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data.

-

Quantification: The concentration of acetaldehyde is determined by comparing its peak area to a calibration curve generated from standards of known concentration.[2]

High-Performance Liquid Chromatography (HPLC) for Diethylene Glycol and Oligomer Analysis

Principle: HPLC is a powerful technique for separating, identifying, and quantifying non-volatile or thermally labile compounds. When coupled with mass spectrometry (MS) or diode-array detection (DAD), it provides high sensitivity and specificity.

Methodology:

-

Sample Preparation: The PET sample is typically dissolved in a suitable solvent (e.g., a mixture of hexafluoroisopropanol and chloroform) and then precipitated in a non-solvent (e.g., methanol) to separate the polymer from the oligomers and other soluble byproducts.[5] Alternatively, for DEG analysis, the polymer can be hydrolyzed.

-

Chromatographic Separation: The prepared sample solution is injected into the HPLC system. The separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase such as acetonitrile (B52724) and water.[5][8]

-

Detection:

-

DAD: Provides absorbance spectra of the eluting compounds, which can be used for identification and quantification.

-

ESI-MS: Electrospray ionization mass spectrometry provides mass-to-charge ratio information, allowing for the definitive identification of the byproducts and their structural elucidation.[5]

-

-

Quantification: The concentration of each byproduct is determined by comparing its peak area to that of a corresponding standard or a suitable internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure of the byproducts. It can be used for both qualitative and quantitative analysis.

Methodology:

-

Sample Preparation: The PET sample is dissolved in a deuterated solvent (e.g., a mixture of trifluoroacetic acid and deuterated chloroform).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques such as COSY and HSQC can be used for more complex structural assignments.

-

Analysis: The chemical shifts and coupling constants in the NMR spectra are used to identify the different byproducts. The integration of the NMR signals can be used for quantification by comparing the signal intensity of the byproduct to that of a known internal standard.[9]

Experimental Workflow for Byproduct Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of byproducts in PET.

Conclusion

A thorough understanding of the byproducts formed during PET synthesis is essential for controlling polymer properties and ensuring product safety. The analytical techniques outlined in this guide provide the necessary tools for researchers and quality control professionals to identify and quantify these byproducts effectively. By implementing robust analytical workflows, the quality and safety of PET products can be consistently maintained.

References

- 1. researchgate.net [researchgate.net]

- 2. zaguan.unizar.es [zaguan.unizar.es]

- 3. gcms.labrulez.com [gcms.labrulez.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Diethylene Glycol | Veterian Key [veteriankey.com]

- 6. petfoodindustry.com [petfoodindustry.com]

- 7. dlg.org [dlg.org]

- 8. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]

- 9. metrohm.com [metrohm.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure Elucidation of PET Cyclic Oligomers

This technical guide provides a comprehensive overview of the methodologies employed in the chemical structure elucidation of cyclic oligomers originating from polyethylene (B3416737) terephthalate (B1205515) (PET). These compounds, often classified as non-intentionally added substances (NIAS), are formed during the polymerization process and can migrate from food contact materials, necessitating robust analytical techniques for their identification and quantification.

Introduction to PET Cyclic Oligomers

Polyethylene terephthalate is a polyester (B1180765) synthesized from terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). During polymerization, low molecular weight oligomers are formed, with cyclic structures being the most predominant, often accounting for over 90% of the total oligomer content.[1][2] These oligomers are categorized into different series based on their monomeric composition:

-

First Series: Composed of an equal number of TPA and EG units.[3]

-

Second Series: An EG unit is substituted by a diethylene glycol (DEG) unit, a common by-product in PET production.[3]

-

Third Series: Two EG units are replaced by two DEG units.[3]

The cyclic trimer of the first series is typically the most abundant oligomer found.[2][4] The potential for these substances to migrate into food, beverages, and pharmaceutical products drives the need for their precise structural characterization and quantification.[5][6]

Caption: Logical relationship of monomers forming different PET cyclic oligomer series.

Sample Preparation and Extraction Protocols

The accurate elucidation of PET cyclic oligomers begins with their efficient extraction from the polymer matrix. The choice of method depends on the analytical objective, whether it is to determine the total oligomer content or to assess migration potential.

Experimental Protocol 1: Total Dissolution [3] This method is designed to quantify the total oligomer content within the PET material.

-

Dissolution: Weigh approximately 0.1 g of PET sample into a vial. Add 5 mL of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to completely dissolve the polymer.

-

Precipitation: Add 5 mL of methanol (B129727) (as an antisolvent) to the solution to precipitate the high molecular weight polymer.

-

Separation: Centrifuge the mixture to separate the precipitated polymer from the supernatant containing the dissolved oligomers.

-

Extraction: Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent (e.g., acetonitrile (B52724)/water) for chromatographic analysis.

Experimental Protocol 2: Solvent Extraction [3] This protocol is used to extract oligomers from the surface and near-surface of the polymer, often simulating potential migration.

-

Extraction: Place a known amount of PET sample (e.g., 1 g of pellets or film) into an extraction vessel. Add a suitable solvent such as dichloromethane (B109758) or acetonitrile.

-

Procedure: Perform the extraction using a technique like accelerated solvent extraction (ASE) or microwave-assisted extraction (MAE) for efficiency.[7][8] A typical ASE cycle might involve heating to 100°C for 10 minutes under pressure.

-

Concentration: After extraction, concentrate the solvent extract to a smaller volume or to dryness.

-

Reconstitution: Reconstitute the residue in a known volume of an appropriate solvent for analysis.

Experimental Protocol 3: QuEChERS-based Cleanup for Complex Matrices [6][9] For analyzing oligomers that have migrated into complex food matrices like olive oil, a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach is effective.

-

Initial Extraction: Mix 5 mL of the oil sample with 10 mL of acetonitrile.

-

Salting Out: Add a salt mixture (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation.

-

Centrifugation: Shake vigorously and then centrifuge to separate the acetonitrile layer (containing the oligomers) from the oil.

-

Dispersive SPE (d-SPE) Cleanup: Transfer the acetonitrile extract to a tube containing a d-SPE sorbent (e.g., PSA and C18) to remove interfering matrix components like fatty acids.

-

Final Preparation: Centrifuge again, collect the cleaned supernatant, evaporate, and reconstitute for analysis.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for separating PET cyclic oligomers prior to their detection and identification.[4][7]

Table 1: Typical UHPLC Parameters for PET Oligomer Separation

| Parameter | Specification |

|---|---|

| Column | Reversed-phase, e.g., Waters BEH C18 (150 x 2.1 mm, 1.7 µm)[5][9] |

| Mobile Phase A | Water with 0.1% formic acid[9] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[9] |

| Gradient Elution | A time-programmed gradient increasing the percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C[10] |

| Injection Volume | 1 - 10 µL |

| Detector | UV/FLD or Mass Spectrometer (QTOF-MS)[6][7] |

Caption: General experimental workflow for PET cyclic oligomer analysis.

Structure Elucidation Techniques

High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-MS), is the most powerful tool for identifying PET oligomers.[3] Quadrupole time-of-flight (QTOF) analyzers are frequently used due to their high mass accuracy.[3][5][6]

-

Identification: The elemental composition of an unknown oligomer can be determined from its accurate mass measurement. Oligomers are typically detected as protonated molecules [M+H]+ or sodium adducts [M+Na]+.[10][11]

-

Tandem MS (MS/MS): Structural confirmation is achieved through tandem mass spectrometry. By selecting a specific precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that reveal the molecule's structure.[11] Common fragment ions for PET oligomers include m/z 149.0240 and 193.0503.[3] Even-numbered oligomers (dimer, tetramer) often show fragmentation patterns leading to the dimethyl terephthalate ion (m/z 193.023).[10]

Table 2: Exact Masses of Common First Series PET Cyclic Oligomers

| Oligomer | Formula | Calculated [M+H]⁺ (m/z) | Calculated [M+Na]⁺ (m/z) |

|---|---|---|---|

| Dimer | C₂₀H₁₆O₈ | 385.0918 | 407.0737 |

| Trimer | C₃₀H₂₄O₁₂ | 577.1392 | 599.1211 |

| Tetramer | C₄₀H₃₂O₁₆ | 769.1866 | 791.1685 |

| Pentamer | C₅₀H₄₀O₂₀ | 961.2340 | 983.2159 |

Caption: Simplified MS/MS fragmentation pathway of the PET cyclic trimer.

NMR spectroscopy provides definitive structural information, confirming connectivity and stereochemistry. It is particularly useful for characterizing purified oligomer standards.[10][12]

-

¹H NMR: Provides information on the different types of protons. For PET oligomers, distinct signals are observed for the aromatic protons of the TPA unit and the methylene (B1212753) protons of the EG unit.[10][13]

-

¹³C NMR: Shows the different carbon environments. A clear difference in chemical shifts is observed between the cyclic dimer and other oligomers, which is related to molecular geometry and ring strain.[10]

Experimental Protocol 4: NMR Analysis [10][13]

-

Sample Preparation: Dissolve a purified oligomer fraction (typically 5-10 mg) in a suitable deuterated solvent. A mixture of deuterated chloroform (B151607) and trifluoroacetic acid (CDCl₃/TFA) is often used to ensure complete dissolution.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Assign the observed signals to the corresponding protons and carbons in the proposed structure based on their chemical shifts, multiplicities, and integration values.

Table 3: Representative ¹H NMR Chemical Shifts (ppm) for PET Cyclic Oligomers in CDCl₃/TFA [10]

| Oligomer | Aromatic Protons (TPA unit) | Methylene Protons (EG unit) |

|---|---|---|

| Dimer | ~8.15 | ~4.70 |

| Trimer | ~8.10 | ~4.65 |

| Tetramer | ~8.08 | ~4.63 |

| Pentamer | ~8.07 | ~4.62 |

Quantitative Analysis

Quantification of PET cyclic oligomers is crucial for assessing migration levels and ensuring compliance with safety regulations. This is typically performed using LC-MS or HPLC-UV/FLD.[6][7]

-

Calibration: Calibration curves are constructed using certified reference standards of the individual oligomers.[7] In the absence of standards, a semi-quantitative approach may be used, employing a structurally similar compound for calibration.[14][15]

-

Method Validation: The analytical method must be validated for linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recoveries), and precision (RSD).[5][7]

Table 4: Example Quantitative Data of Migrated Cyclic Oligomers [6] | Oligomer | Migrated Concentration in Food Simulant D2 (µg/L) | | :--- | :--- | | | From Virgin PET | From Recycled PET | | Dimer | 38.8 - 45.4 | 189 - 198 | | Trimer | 587 - 601 | 2910 - 2950 | | Tetramer | 0.51 - 0.76 | 8.99 - 9.32 | | Pentamer | Not Detected | 2.14 - 2.57 | (Data from migration test at 60 °C for 10 days in 95% ethanol)

Conclusion

The structural elucidation of PET cyclic oligomers is a multi-step process requiring a combination of sophisticated analytical techniques. It begins with robust sample extraction, followed by high-resolution chromatographic separation. Final identification and structural confirmation rely heavily on high-resolution mass spectrometry for accurate mass and fragmentation data, with NMR providing definitive structural proof for isolated standards. Validated quantitative methods are then essential to accurately determine the levels of these compounds in materials and assess their migration, ensuring the safety of packaged consumer goods.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ivv.fraunhofer.de [ivv.fraunhofer.de]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. researchgate.net [researchgate.net]

- 5. Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Analysis of PBT and PET cyclic oligomers in extracts of coffee capsules and food simulants by a HPLC-UV/FLD method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction of Oligomers From Poly(ethylene terephthalate) by Microwave-assisted Extraction - Analytical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Analysis of Migrant Cyclic PET Oligomers in Olive Oil and Food Simulants Using UHPLC-qTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structural analysis of polyethylene terephthalate combining an on-plate alkaline degradation method and tandem time-of-flight mass spectrometry | Applications Notes | JEOL Ltd. [jeol.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pure.au.dk [pure.au.dk]

- 15. Quantification of PET cyclic and linear oligomers in teabags by a validated LC-MS method - In silico toxicity assessment and consumer's exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Backbiting Reaction in Polyester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of polyesters, a cornerstone of polymer chemistry with wide-ranging applications from biomedical devices to commodity plastics, is often accompanied by side reactions that can significantly impact the final material's properties. Among these, the backbiting reaction, a form of intramolecular transesterification, is of critical importance. This reaction leads to the formation of cyclic oligomers, a decrease in molecular weight, and a broadening of the molecular weight distribution, all of which can be detrimental to the performance and predictability of the polyester (B1180765) material.[1] This is particularly crucial in the field of drug development, where polyesters are frequently used as biodegradable carriers for controlled drug release, and any variability in degradation behavior can have significant therapeutic consequences.

This technical guide provides a comprehensive overview of the backbiting reaction in polyester synthesis. It delves into the core reaction mechanism, explores the key factors that influence its occurrence, details experimental protocols for its detection and quantification, and discusses strategies for its control and mitigation.

The Backbiting Reaction Mechanism

The backbiting reaction is an intramolecular transesterification process where a terminal hydroxyl group of a growing polymer chain attacks an ester linkage along its own backbone.[2] This results in the cleavage of the linear chain and the formation of a cyclic oligomer and a new, shorter polymer chain with a terminal hydroxyl group. The reaction is typically catalyzed by the same catalysts used for the polymerization process, such as tin, antimony, or titanium compounds.[3]

The general mechanism can be visualized as follows:

-

Activation: The catalyst activates the terminal hydroxyl group, increasing its nucleophilicity.

-

Intramolecular Attack: The activated hydroxyl group attacks an ester carbonyl group within the same polymer chain. The probability of this attack is influenced by the chain's conformation and the proximity of the hydroxyl group to various ester linkages.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Chain Scission and Cyclization: The intermediate collapses, leading to the scission of the polymer backbone and the formation of a stable cyclic oligomer. A new, shorter polymer chain with a terminal hydroxyl group is also generated, which can then participate in further polymerization or backbiting reactions.